

DDP-38003 Trihydrochloride Enantiomers: A Comparative Analysis of KDM1A/LSD1 Inhibition

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Compound of Interest		
Compound Name:	DDP-38003 trihydrochloride	
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A detailed examination of the (1S,2R) and (1R,2S) enantiomers of the potent histone lysine-specific demethylase 1A (KDM1A/LSD1) inhibitor, DDP-38003, reveals significant stereospecificity in its biological activity. The (1S,2R)-enantiomer, identified as DDP-38003, demonstrates substantially greater potency in both biochemical and cellular assays compared to its (1R,2S) counterpart.

This comparison guide provides a comprehensive overview of the differential activity of the two enantiomers, presenting key experimental data and methodologies for researchers in drug discovery and development. The data is based on the findings from the seminal study by Vianello et al. (2016) in the Journal of Medicinal Chemistry.[1]

Biochemical and Cellular Activity

The inhibitory activity of the DDP-38003 enantiomers was assessed through a series of in vitro biochemical and cellular assays. A significant difference in potency was observed, with the (1S,2R)-enantiomer (DDP-38003) being markedly more active.

Compound	Enantiomer	KDM1A/LSD1 IC50 (nM)	THP-1 Colony Formation IC50 (μΜ)
DDP-38003	(1S,2R)	84	0.05
(1R,2S)-analogue	(1R,2S)	>10000	>10

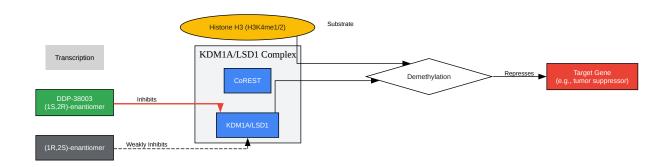


Table 1: Comparison of the in vitro inhibitory activity of DDP-38003 enantiomers against KDM1A/LSD1 and in a cellular assay of colony formation in the human leukemia cell line THP-1.

The data clearly indicates that the (1S,2R) configuration is crucial for potent KDM1A/LSD1 inhibition. DDP-38003 exhibited an IC50 value of 84 nM in a biochemical assay, while its (1R,2S)-enantiomer was essentially inactive, with an IC50 value exceeding 10,000 nM. This disparity in biochemical potency translated to a significant difference in cellular activity. In a colony formation assay using the THP-1 acute myeloid leukemia cell line, DDP-38003 demonstrated a potent inhibitory effect with an IC50 of 0.05 μ M. In contrast, the (1R,2S)-enantiomer was more than 200-fold less active, with an IC50 value greater than 10 μ M.

Signaling Pathway and Experimental Workflow

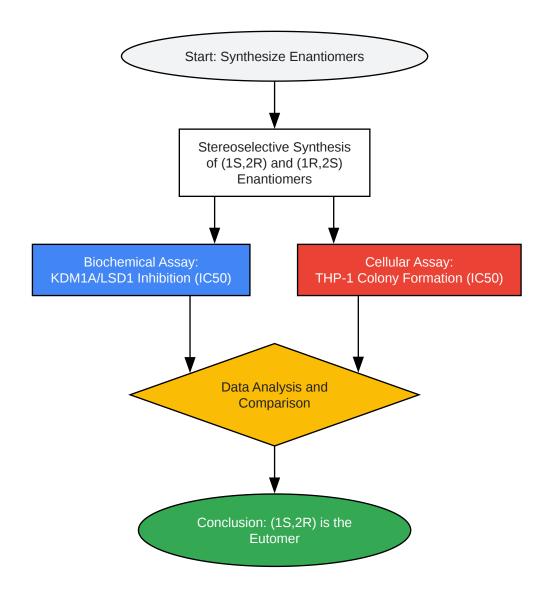
The following diagrams illustrate the targeted signaling pathway of DDP-38003 and the general workflow of the experimental comparison.



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Figure 1: KDM1A/LSD1 signaling pathway and enantiomer-specific inhibition.





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Figure 2: Experimental workflow for comparing the activity of DDP-38003 enantiomers.

Experimental Protocols KDM1A/LSD1 Biochemical Assay

The inhibitory activity of the DDP-38003 enantiomers against recombinant human KDM1A/LSD1 was determined using a horseradish peroxidase-coupled assay. The assay measures the hydrogen peroxide produced during the demethylation of the KDM1A substrate.

Enzyme: Recombinant human KDM1A/LSD1.



- Substrate: A synthetic peptide corresponding to the first 21 amino acids of histone H3 monomethylated at lysine 4 (H3K4me1).
- Detection: Amplex Red reagent in the presence of horseradish peroxidase.
- Procedure: The compounds were pre-incubated with the KDM1A/LSD1 enzyme for 15 minutes at room temperature. The enzymatic reaction was initiated by the addition of the H3K4me1 peptide substrate. The reaction was allowed to proceed for 60 minutes at 37°C and then stopped. The fluorescence of the resulting resorufin was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
- Data Analysis: IC50 values were calculated by fitting the dose-response curves to a fourparameter logistic equation.

THP-1 Colony Formation Assay

The effect of the DDP-38003 enantiomers on the clonogenic potential of the human acute monocytic leukemia cell line, THP-1, was evaluated using a methylcellulose-based colony formation assay.

- Cell Line: THP-1.
- Medium: Methylcellulose medium supplemented with fetal bovine serum and appropriate cytokines.
- Procedure: THP-1 cells were seeded in the methylcellulose medium in the presence of increasing concentrations of the test compounds. The cells were incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.
- Quantification: Colonies, defined as clusters of more than 50 cells, were counted using a microscope.
- Data Analysis: The IC50 values, representing the concentration of the compound that inhibits colony formation by 50%, were determined from the dose-response curves.

Conclusion



The presented data unequivocally demonstrates the stereospecificity of DDP-38003's inhibitory activity. The (1S,2R)-enantiomer is a potent inhibitor of KDM1A/LSD1, leading to significant anti-proliferative effects in a leukemia cell model. Conversely, the (1R,2S)-enantiomer is substantially less active. This highlights the critical importance of stereochemistry in the design and development of KDM1A/LSD1 inhibitors and underscores the value of detailed enantiomer profiling in early-stage drug discovery.

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References

- 1. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent PubMed [pubmed.ncbi.nlm.nih.gov]
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